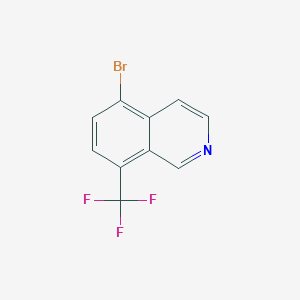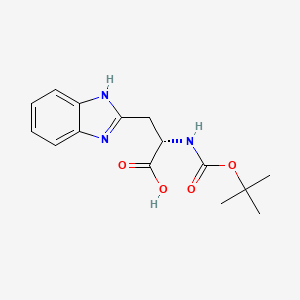
5-Bromo-8-(trifluoromethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core Isoquinolines are a class of compounds known for their presence in various natural products and biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 8-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The isoquinoline core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted isoquinolines.
Aplicaciones Científicas De Investigación
5-Bromo-8-(trifluoromethyl)isoquinoline has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-8-(trifluoromethoxy)quinoline: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Fluorinated Quinolines: A broader class of compounds with similar fluorine-containing substituents.
Uniqueness
5-Bromo-8-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H5BrF3N |
|---|---|
Peso molecular |
276.05 g/mol |
Nombre IUPAC |
5-bromo-8-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-9-2-1-8(10(12,13)14)7-5-15-4-3-6(7)9/h1-5H |
Clave InChI |
VQSZFKRMUOJDQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN=CC2=C1C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)



![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)




